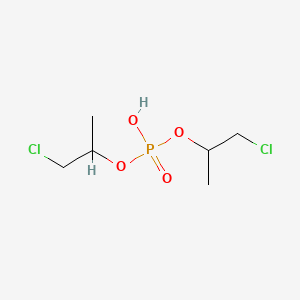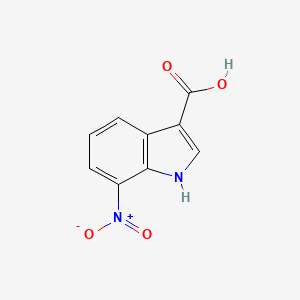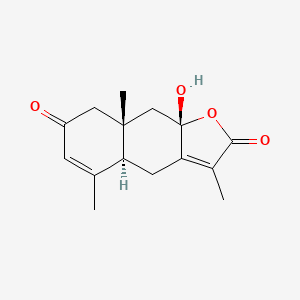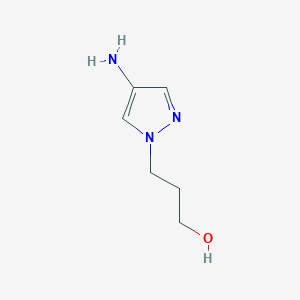
(2S,2'R,cis)-7-Hydroxy-saxagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’R,cis)-7-Hydroxy-saxagliptin is a derivative of saxagliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the presence of a hydroxyl group at the seventh position, which may influence its pharmacological properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’R,cis)-7-Hydroxy-saxagliptin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the bicyclic ring system through a series of cyclization reactions.
Introduction of the hydroxyl group: The hydroxyl group at the seventh position is introduced via selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Purification and isolation: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (2S,2’R,cis)-7-Hydroxy-saxagliptin is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Automated purification systems: These systems are employed to streamline the purification process, ensuring consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,2’R,cis)-7-Hydroxy-saxagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its pharmacological activity.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of new analogs.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides, used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of (2S,2’R,cis)-7-Hydroxy-saxagliptin, each with potentially different pharmacological properties.
Scientific Research Applications
(2S,2’R,cis)-7-Hydroxy-saxagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacological properties of dipeptidyl peptidase-4 inhibitors.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in the treatment of type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (2S,2’R,cis)-7-Hydroxy-saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, the compound increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon release, leading to improved glycemic control.
Comparison with Similar Compounds
Similar Compounds
Saxagliptin: The parent compound, lacking the hydroxyl group at the seventh position.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure.
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique xanthine-based structure.
Uniqueness
(2S,2’R,cis)-7-Hydroxy-saxagliptin is unique due to the presence of the hydroxyl group at the seventh position, which may influence its binding affinity and selectivity for dipeptidyl peptidase-4, potentially leading to different pharmacokinetic and pharmacodynamic profiles compared to other inhibitors.
Properties
CAS No. |
1795791-40-0 |
|---|---|
Molecular Formula |
C₁₈H₂₅N₃O₃ |
Molecular Weight |
331.41 |
Synonyms |
(1S,3S,5S)-2-((R)-2-Amino-2-((1r,3R,5S,7R)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142639.png)

![Methyl 7-amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1142648.png)


